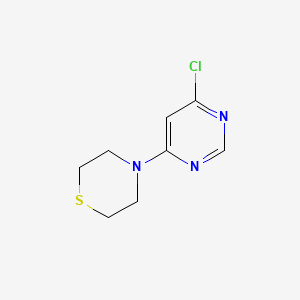

4-(6-Chloropyrimidin-4-yl)thiomorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-chloropyrimidin-4-yl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRVAVOINNYSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive overview of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound of significant interest in medicinal chemistry. The thiomorpholine and pyrimidine scaffolds are privileged structures in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document details the synthesis of the title compound through nucleophilic aromatic substitution, outlining a robust experimental protocol. Furthermore, it discusses its physicochemical properties and explores its potential as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Thiomorpholine-Pyrimidine Scaffold

The convergence of a thiomorpholine ring and a chloropyrimidine core in this compound creates a molecule with considerable potential in medicinal chemistry. The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a key component in a variety of biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][4][6] The sulfur atom can enhance lipophilicity and provides a site for metabolic oxidation, which can be strategically utilized in drug design.[7]

The pyrimidine ring is a fundamental component of nucleobases and is prevalent in a vast array of pharmaceuticals.[8] The presence of a chlorine atom on the pyrimidine ring of the title compound offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules. This guide will now delve into the practical aspects of synthesizing and characterizing this important compound.

Synthesis of this compound

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a chlorine atom from a dichloropyrimidine starting material by the secondary amine of the thiomorpholine ring.

Reaction Rationale and Mechanistic Insight

The synthesis proceeds by reacting 4,6-dichloropyrimidine with thiomorpholine. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack by the nitrogen atom of thiomorpholine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent is crucial to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

dot digraph "Synthesis_of_this compound" { graph [splines=ortho, nodesep=1, ranksep=1.5]; node [shape=box, style=rounded]; rankdir=LR;

"4_6_Dichloropyrimidine" [label="4,6-Dichloropyrimidine"]; "Thiomorpholine" [label="Thiomorpholine"]; "Intermediate" [label="Meisenheimer-like Intermediate", shape=ellipse, style=dashed]; "Product" [label="this compound"]; "Base" [label="Base (e.g., Triethylamine)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Solvent" [label="Solvent (e.g., Acetonitrile)", shape=cds, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "HCl" [label="HCl"];

"4_6_Dichloropyrimidine" -> "Intermediate" [label="+ Thiomorpholine"]; "Intermediate" -> "Product" [label="- Cl⁻"]; "Base" -> "HCl" [label="Neutralizes"]; "Thiomorpholine" -> "Intermediate"; "Solvent" -> "Intermediate" [style=dotted]; } केंदोट Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from similar nucleophilic aromatic substitution reactions involving thiomorpholine.[7]

Materials:

-

4,6-Dichloropyrimidine

-

Thiomorpholine[9]

-

Triethylamine (or a similar non-nucleophilic base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloropyrimidine (1.0 equivalent).

-

Dissolve the starting material in acetonitrile.

-

Add thiomorpholine (1.0-1.2 equivalents) to the solution.

-

Add triethylamine (2.0-3.0 equivalents) to the reaction mixture to act as an acid scavenger.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and deionized water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Physicochemical Properties

The precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.[10][11]

| Property | Expected Value/Characteristic |

| Molecular Formula | C₈H₁₀ClN₃S |

| Molecular Weight | 215.70 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be a solid with a defined melting point. |

| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. |

| Lipophilicity (LogP) | Expected to have a moderate LogP value, indicating good cell permeability. |

Spectral Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.[12]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene protons of the thiomorpholine ring. The chemical shifts of the thiomorpholine protons will be influenced by the electron-withdrawing pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the pyrimidine and thiomorpholine rings.[13][14]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-S bonds.

Applications in Drug Discovery

While specific biological activities for this compound are not widely published, its structural motifs suggest significant potential as a scaffold or intermediate in drug discovery.

dot digraph "Drug_Discovery_Potential" { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

"Target_Molecule" [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactive_Site" [label="Reactive Chlorine Atom", shape=ellipse, style=dashed]; "Scaffold" [label="Thiomorpholine-Pyrimidine Scaffold", shape=ellipse, style=dashed];

"Target_Molecule" -> "Reactive_Site" [label="Offers site for"]; "Target_Molecule" -> "Scaffold" [label="Provides core"];

"Reactive_Site" -> "Further_Functionalization" [label="Allows"]; "Further_Functionalization" [label="Further Functionalization\n(e.g., Suzuki, Buchwald-Hartwig coupling)"];

"Scaffold" -> "Biological_Activity" [label="Associated with"]; "Biological_Activity" [label="Diverse Biological Activities\n(Anticancer, Antimicrobial, etc.)"];

"Further_Functionalization" -> "Novel_Derivatives" [label="Leads to"]; "Biological_Activity" -> "Novel_Derivatives"; "Novel_Derivatives" [label="Novel Therapeutic Candidates", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; } केंदोट Caption: Role of this compound in drug discovery.

The reactive chlorine atom at the 6-position of the pyrimidine ring serves as a key site for further chemical elaboration. This allows for the introduction of various substituents through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or other nucleophilic substitution reactions. This versatility enables the generation of libraries of compounds for screening against various biological targets.

Given the known biological activities of related thiomorpholine and pyrimidine derivatives, potential therapeutic areas for derivatives of this compound include oncology, infectious diseases, and inflammatory disorders.[1][4][8][15][16]

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthesis and significant potential for application in medicinal chemistry. Its stable yet reactive nature makes it an ideal building block for the creation of diverse molecular architectures. The insights provided in this guide aim to facilitate further research and development of novel therapeutic agents based on this promising scaffold.

References

-

PubChem. Thiomorpholine. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine. National Center for Biotechnology Information. [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Jadhav, S. B., et al. (2017). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1226-1236. [Link]

-

Kaur, R., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 221-224. [Link]

-

Zhang, L., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Advances in Computer Science Research, 59, 599-602. [Link]

-

Organic Chemistry Portal. Synthesis of thiomorpholines. [Link]

-

Slaninova, V., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1827. [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Kim, H. J., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules, 24(18), 3344. [Link]

-

The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

Al-Hussain, S. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27756. [Link]

-

SpectraBase. 4-(5-nitro-2-pyridyl)thiomorpholine. [Link]

-

SpectraBase. 4-(6-chlorohexanoyl)thiomorpholine. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Al-Taweel, A. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 7. mdpi.com [mdpi.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. labsolu.ca [labsolu.ca]

- 11. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. spectrabase.com [spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine

Prepared by: Gemini, Senior Application Scientist

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a key intermediate in the development of various pharmacologically active agents. The document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and outlines the necessary analytical characterization and safety procedures. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights required for the successful and safe execution of this synthesis.

Introduction and Strategic Importance

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Substitution at the 4- and 6-positions of the pyrimidine ring allows for the modulation of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, incorporates both a reactive chloropyrimidine moiety and a thiomorpholine ring. The thiomorpholine group is often used as a bioisostere for morpholine, offering increased lipophilicity and potential for metabolic oxidation at the sulfur atom, which can be advantageous in drug design.[1] The remaining chlorine atom on the pyrimidine ring serves as a versatile chemical handle for subsequent diversification, enabling the exploration of a broad chemical space in the pursuit of novel therapeutics.

Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is characteristic of electron-deficient aromatic or heteroaromatic systems bearing a suitable leaving group, such as a halogen.

Causality of Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the inductive effect of the two chlorine atoms in the starting material, 4,6-dichloropyrimidine. This pronounced electrophilicity at the carbon atoms bearing the chlorine leaving groups (C4 and C6) makes them highly susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of thiomorpholine, acting as the nucleophile, attacks one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. This step is typically the rate-determining step. The attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily broken.[2]

-

Elimination and Re-aromatization: The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring. In the second step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Since 4,6-dichloropyrimidine is a symmetrical molecule, the initial nucleophilic attack can occur at either the C4 or C6 position, leading to the same mono-substituted product. Controlling the stoichiometry of the reactants (using a slight excess of the dichloropyrimidine or equimolar amounts) is key to minimizing the formation of the di-substituted byproduct.

}

Figure 1: SNAr Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound, as detailed in the patent literature, which serves as an authoritative and field-proven source.[3]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4,6-Dichloropyrimidine | 148.99 | 1193-21-1 | Corrosive, toxic. |

| Thiomorpholine | 103.19 | 123-90-0 | Corrosive, skin sensitizer. |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Base, handle in fume hood. |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous grade solvent. |

| Ethyl Acetate | 88.11 | 141-78-6 | For extraction. |

| Saturated aq. Sodium Bicarbonate | - | - | For work-up. |

| Brine | - | - | For work-up. |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 | Drying agent. |

Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, nitrogen/argon inlet, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure

}

Figure 2: Experimental Workflow for the Synthesis.

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in N,N-dimethylformamide (DMF, approx. 0.5 M concentration) in a round-bottom flask under a nitrogen atmosphere, add thiomorpholine (1.0 eq).

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the reaction mixture. The base is crucial to neutralize the hydrochloric acid (HCl) generated during the substitution reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for approximately 16 hours.[3] The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and then with brine. This removes any remaining DMF, DIPEA hydrochloride salts, and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The data provided below is consistent with that reported for this compound.[3]

| Analysis Technique | Expected Result |

| Mass Spectrometry (MS) | ESI-MS (m/z): 216 [M+H]+ |

| 1H NMR (400 MHz, DMSO-d6) | δ 8.44 (s, 1H), 6.91 (s, 1H), 3.82 (t, J = 5.1 Hz, 4H), 2.62 (t, J = 5.1 Hz, 4H) |

-

Interpretation of 1H NMR Spectrum:

-

δ 8.44 (s, 1H): This singlet corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ 6.91 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.

-

δ 3.82 (t, 4H): This triplet represents the four protons on the two methylene groups adjacent to the nitrogen atom (-N-CH₂-) of the thiomorpholine ring.

-

δ 2.62 (t, 4H): This triplet corresponds to the four protons on the two methylene groups adjacent to the sulfur atom (-S-CH₂-) of the thiomorpholine ring.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that adherence to safety protocols is non-negotiable. A thorough risk assessment must be conducted before commencing any chemical synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All operations involving 4,6-dichloropyrimidine, thiomorpholine, DIPEA, and DMF must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.

-

Reagent Handling:

-

4,6-Dichloropyrimidine: This compound is corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Thiomorpholine: This reagent is corrosive and can cause skin irritation or allergic reactions. Handle with care.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. All waste streams should be properly labeled and segregated.

Conclusion

This guide outlines a robust and reproducible method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the mechanistic principles, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently produce this valuable chemical intermediate. The straightforward nature of this synthesis, coupled with the versatility of the product, ensures its continued importance in the landscape of drug discovery and development.

References

-

PubChem. Thiomorpholine. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]

-

Gómez-García, M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

Zeng, Y., et al. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

-

Ritter, T., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

-

Sotorríos, L., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

-

Marvadi, S. K., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry. Available at: [Link]

-

Singh, R., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

PubChem. This compound. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- CINK, R. D., et al. (2007). PYRAZOLO [1,5-A] PYRIMIDINE KINASE INHIBITORS. Patent No. WO2007144423A1.

-

Bara, T. J. (2012). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-(6-Chloropyrimidin-4-yl)thiomorpholine

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive exploration of the potential mechanisms of action for the novel compound 4-(6-Chloropyrimidin-4-yl)thiomorpholine. In the absence of definitive, direct studies on this specific molecule, this document synthesizes current knowledge of its core chemical scaffolds—the chloropyrimidine and thiomorpholine moieties—to propose and technically detail plausible biological activities. By examining the extensive literature on structurally related compounds, we infer potential molecular targets and signaling pathways. This guide is intended to serve as a foundational resource for researchers, offering both a theoretical framework and practical, detailed experimental protocols to systematically investigate and validate the compound's true mechanism of action. Our approach is grounded in scientific integrity, providing a transparent and logical pathway for future research and development.

Introduction: Deconstructing a Molecule of Interest

The compound this compound is a synthetic heterocyclic molecule that merges two pharmacologically significant scaffolds: a 2,4-substituted pyrimidine and a thiomorpholine ring. The pyrimidine core is a well-established pharmacophore found in a multitude of clinically approved drugs, particularly in oncology, where it frequently serves as a scaffold for kinase inhibitors.[1][2] The thiomorpholine moiety, a sulfur-containing analog of morpholine, is also considered a "privileged scaffold" in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties and engage in diverse biological interactions.[3][4][5] The presence of a reactive chlorine atom on the pyrimidine ring further suggests the potential for covalent interactions with target proteins, a mechanism of growing interest in drug discovery.[6]

This guide will therefore explore two primary, plausible mechanisms of action for this compound based on these structural features:

-

Hypothesis A: Inhibition of Protein Kinases

-

Hypothesis B: Disruption of Microtubule Dynamics

For each hypothesis, we will delve into the supporting rationale, propose specific molecular targets, and provide detailed experimental workflows for validation.

The Chloropyrimidine Scaffold: A Gateway to Kinase Inhibition

The pyrimidine ring is a cornerstone of many small-molecule kinase inhibitors.[7][8] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling competitive binding within the kinase active site. The 4- and 6-positions of the pyrimidine ring are frequently substituted to achieve potency and selectivity against various kinases.[9][10]

Proposed Kinase Targets and Rationale

Given the structural similarities to known pyrimidine-based inhibitors, this compound could potentially target a range of kinases implicated in cell proliferation, survival, and signaling. The thiomorpholine group at the 4-position and the chlorine at the 6-position will be key determinants of its specific kinase selectivity profile.

Table 1: Potential Kinase Targets for this compound

| Kinase Family | Specific Examples | Rationale for Potential Inhibition |

| Tyrosine Kinases | EGFR, FGFR, PDGFR | The pyrimidine scaffold is a common feature in inhibitors of these receptor tyrosine kinases, which are often dysregulated in cancer.[10] |

| Serine/Threonine Kinases | CDKs, Aurora Kinases, PI3K/mTOR pathway kinases | These kinases are central regulators of the cell cycle and cell growth, and pyrimidine derivatives have been successfully developed to target them. |

| Covalent Kinase Inhibition | MSK1, BTK | The chloropyrimidine moiety can act as a Michael acceptor, forming a covalent bond with a nucleophilic cysteine residue near the active site, leading to irreversible inhibition.[6] |

Experimental Workflow for Validating Kinase Inhibition

A systematic approach is required to first screen for and then characterize the specific kinase inhibitory activity of this compound.

Figure 1: Workflow for Kinase Inhibitor Validation. A sequential process from broad screening to detailed cellular characterization.

Detailed Experimental Protocols

This protocol outlines a method for determining the IC50 value of this compound against a specific kinase of interest identified from a broad panel screen.[11][12]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a 10-point serial dilution series (e.g., 1:3) in DMSO. Include a DMSO-only control.

-

-

Kinase Reaction:

-

In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control.

-

Add 2 µL of the kinase of interest in the appropriate kinase assay buffer.

-

Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

-

Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at the Km for the specific kinase.

-

Incubate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Thiomorpholine-Pyrimidine Combination: A Potential Microtubule Disruptor?

While kinase inhibition is a strong hypothesis, the overall structure of this compound also bears some resemblance to compounds known to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[13][14][15]

Rationale for Microtubule Disruption

Certain small molecules containing heterocyclic rings can bind to tubulin, the protein subunit of microtubules, and disrupt their polymerization or depolymerization. This leads to mitotic arrest and apoptosis in rapidly dividing cells, making microtubule-targeting agents potent anticancer drugs.[13][14] The rigid pyrimidine core coupled with the more flexible thiomorpholine ring could potentially fit into one of the tubulin binding pockets (e.g., the colchicine site).

Experimental Workflow for Validating Microtubule-Targeting Activity

A multi-step approach is necessary to confirm if the compound affects microtubule dynamics and to elucidate the nature of this interaction.

Figure 2: Workflow for Microtubule Activity Validation. This workflow progresses from cellular observations to biochemical confirmation.

Detailed Experimental Protocols

This assay can detect if the compound has a stabilizing effect on the microtubule network by measuring its resistance to a known depolymerizing agent.[13][14][16]

-

Cell Culture and Treatment:

-

Seed HeLa cells in a 96-well microplate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 90 minutes. Include a positive control (e.g., Paclitaxel) and a negative control (DMSO).

-

-

Induction of Depolymerization:

-

Add a potent microtubule depolymerizing agent (e.g., Combretastatin A4 at a final concentration of 0.5 µM) to all wells except for the "100% microtubule" control wells.

-

Incubate for 30 minutes.

-

-

Quantification of Residual Microtubules:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent HRP substrate and measure the luminescence.

-

-

Data Analysis:

-

The luminescence signal is proportional to the amount of remaining polymerized microtubules.

-

Express the results as the percentage of microtubules resistant to depolymerization, with 100% corresponding to cells treated with DMSO without the depolymerizing agent and 0% corresponding to cells treated with DMSO and the depolymerizing agent.

-

Conclusion and Future Directions

The structural components of this compound strongly suggest its potential as a biologically active molecule, with kinase inhibition and microtubule disruption being the most plausible mechanisms of action. The chloropyrimidine moiety is a well-established kinase-binding scaffold with the potential for covalent inhibition, while the overall structure is amenable to interaction with tubulin.

This technical guide provides a logical and scientifically rigorous framework for elucidating the true mechanism of action. The proposed experimental workflows, from broad screening to detailed biochemical and cell-based assays, offer a clear path forward for any research program focused on this compound. The ultimate characterization of this compound will likely reveal a specific and potentially novel interaction with a key cellular target, paving the way for its further development as a chemical probe or therapeutic lead.

References

-

Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

-

Dongguk University. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

-

Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Kubo, K., et al. (1999). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 42(5), 745–752. [Link]

-

Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 255. [Link]

-

Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. PMC. [Link]

-

Gao, C., et al. (2024). Pyrimidine hybrids with in vivo anticancer therapeutic potential. European Journal of Medicinal Chemistry, 271, 116401. [Link]

-

Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Semantic Scholar. [Link]

-

Unzue, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Molecules, 27(13), 4075. [Link]

-

Laisne, M. C., Michallet, S., & Lafanechère, L. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5226. [Link]

-

Ramirez-Rios, S., et al. (2020). A cell-based assay for detecting microtubule stabilizing agents. ResearchGate. [Link]

-

Atherton, J., & Moores, C. A. (2018). Measuring microtubule dynamics. Essays in Biochemistry, 62(6), 751–762. [Link]

-

George, J., & Singh, S. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 755919. [Link]

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Kumar, A., et al. (2009). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 19(23), 6647–6651. [Link]

-

Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. [Link]

-

Kumar, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6634. [Link]

-

Hrytsai, I. O., et al. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsevtychnyi Zhurnal, (6), 55-63. [Link]

-

Journal of Advanced Zoology. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]

-

Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 12(5), 1059. [Link]

Sources

- 1. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jrasb.com [jrasb.com]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.dongguk.edu [pure.dongguk.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 13. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]

- 14. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Research Applications of 4-(6-Chloropyrimidin-4-yl)thiomorpholine as a Covalent Kinase Inhibitor

This guide provides a comprehensive technical overview of 4-(6-Chloropyrimidin-4-yl)thiomorpholine, a heterocyclic compound with significant potential in drug discovery. We will delve into its synthesis, and based on robust scientific evidence from analogous compounds, propose a primary research application as a covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven experimental insights.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The molecular architecture of this compound combines two key moieties of high interest in medicinal chemistry: the thiomorpholine ring and a chloropyrimidine core. The thiomorpholine group is considered a "privileged scaffold," known to impart favorable pharmacokinetic properties and metabolic stability in drug candidates. The chloropyrimidine core, on the other hand, serves as a reactive handle, predisposing the molecule to function as a targeted covalent inhibitor, a strategy of increasing importance in modern drug design for achieving high potency and prolonged duration of action.

This guide will focus on the prospective application of this compound as a selective inhibitor of MSK1, a kinase implicated in a variety of inflammatory diseases, cancers, and neurological disorders. We will present a detailed synthesis protocol and a hypothesized mechanism of action, supported by adaptable, in-depth experimental workflows for its validation.

Synthesis of this compound

The synthesis of this compound is readily achievable through a nucleophilic aromatic substitution (SNAr) reaction. This method is adapted from the well-established synthesis of its morpholine analog, 4-(6-chloropyrimidin-4-yl)morpholine.[1][2] The electron-deficient nature of the pyrimidine ring facilitates the displacement of a chlorine atom by the secondary amine of thiomorpholine.

Reaction Scheme

Caption: Synthesis of this compound.

Materials and Reagents

| Reagent | Purpose |

| 4,6-Dichloropyrimidine | Starting material |

| Thiomorpholine | Nucleophile |

| Potassium Carbonate (K₂CO₃) | Base |

| N,N-Dimethylformamide (DMF) | Solvent |

| Ethyl Acetate | Extraction Solvent |

| Water (deionized) | Washing |

| Sodium Sulfate (Na₂SO₄) | Drying Agent |

Step-by-Step Experimental Protocol

-

To a solution of thiomorpholine (1.0 equivalent) in N,N-Dimethylformamide (DMF) in a round-bottom flask, add potassium carbonate (K₂CO₃) (1.1 equivalents).

-

Stir the mixture for 20-30 minutes at room temperature to ensure complete dissolution and activation of the base.

-

To this stirring solution, add 4,6-dichloropyrimidine (1.0 equivalent) portion-wise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with ethyl acetate.

-

Wash the organic layer with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel to afford pure this compound.

Proposed Research Application: Covalent Inhibition of MSK1

Based on the reactivity of the chloropyrimidine scaffold, we hypothesize that this compound functions as a covalent inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1). Research has shown that chloropyrimidine derivatives can undergo an SNAr reaction with non-catalytic cysteine residues within the ATP-binding pocket of kinases, leading to irreversible inhibition.[3][4]

The MSK1 Signaling Pathway and its Role in Disease

MSK1 is a nuclear serine/threonine kinase that is activated downstream of the ERK1/2 and p38 MAPK signaling pathways.[5][6] Once activated, MSK1 phosphorylates a range of substrates, including the transcription factor CREB (cAMP response element-binding protein) and histone H3.[7] This phosphorylation event leads to chromatin remodeling and the expression of immediate-early genes, which are crucial for cellular responses to various stimuli.

The MSK1 signaling pathway is implicated in a multitude of physiological and pathological processes:

-

Inflammation: MSK1 plays a complex role in regulating the inflammatory response. It is involved in the production of both pro- and anti-inflammatory cytokines.[3] Dysregulation of MSK1 activity is associated with inflammatory conditions such as psoriasis.[5]

-

Cancer: MSK1 has been linked to cell proliferation and metastasis in several cancers, including gastric cancer and uveal melanoma.[7][8] It can promote tumor progression by phosphorylating CREB, which in turn activates the transcription of genes involved in cell growth and survival.[8]

-

Neurological Disorders: In the central nervous system, MSK1 is involved in synaptic plasticity, neuronal survival, and memory formation.[5] Its dysregulation has been associated with neurodegenerative diseases like Huntington's disease.[3]

Caption: The MSK1 Signaling Pathway.

Rationale for Covalent Inhibition of MSK1

The proposed mechanism of action involves the covalent modification of a cysteine residue within the MSK1 active site by this compound. This irreversible binding is anticipated to offer several advantages over traditional, non-covalent inhibitors, including:

-

Increased Potency: By forming a stable covalent bond, the inhibitor can achieve a higher degree of target occupancy, leading to more potent inhibition.

-

Prolonged Duration of Action: The irreversible nature of the binding can lead to a longer-lasting therapeutic effect, potentially reducing dosing frequency.

-

Improved Selectivity: Targeting a non-catalytic cysteine that is not present in all kinases can lead to improved selectivity and a better side-effect profile.

Caption: Proposed Covalent Inhibition of MSK1.

Experimental Workflows for Validation

To validate the hypothesis that this compound is a covalent inhibitor of MSK1, the following experimental workflows are proposed. These protocols are adapted from established methods for characterizing covalent kinase inhibitors.[3][4]

Biochemical Kinase Inhibition Assay

This assay will determine the in vitro potency of the compound against MSK1.

Materials:

-

Recombinant full-length human MSK1 enzyme

-

RSK Substrate peptide (e.g., KRRRLSSLRA)

-

ATP (Adenosine triphosphate)

-

This compound (in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the MSK1 enzyme, the RSK substrate peptide, and the kinase assay buffer.

-

Add the serially diluted compound to the wells. Include a DMSO-only control.

-

Pre-incubate the plate for a defined period (e.g., 60 minutes) to allow for the covalent reaction to occur.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

Covalent Binding Assay using Mass Spectrometry

This experiment will provide direct evidence of covalent bond formation between the compound and MSK1.

Materials:

-

Recombinant full-length human MSK1 enzyme

-

This compound

-

Incubation buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubate the MSK1 enzyme with an excess of this compound in the incubation buffer. Include a control sample with DMSO only.

-

After incubation, denature the protein and reduce the disulfide bonds with DTT.

-

Alkylate the remaining free cysteines with iodoacetamide.

-

Digest the protein into smaller peptides using trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data for a peptide containing the target cysteine residue with a mass shift corresponding to the addition of the inhibitor minus the displaced chlorine atom.

-

The identification of this modified peptide will confirm the covalent binding of the compound to the specific cysteine residue.

Conclusion

This compound represents a promising chemical entity for the development of novel kinase inhibitors. Its synthesis is straightforward, and the presence of the chloropyrimidine moiety strongly suggests a potential for covalent inhibition. Based on existing research on similar scaffolds, MSK1 is a highly plausible and therapeutically relevant target. The experimental workflows detailed in this guide provide a robust framework for investigating this hypothesis and characterizing the compound's biological activity. Further exploration of this molecule and its analogs could lead to the discovery of new therapeutic agents for a range of diseases.

References

-

Reyskens, K. M., & Arthur, J. S. C. (2016). Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2. Frontiers in Cell and Developmental Biology, 4, 58. [Link]

-

Davie, J. R. (2022). Mitogen- and stress-activated protein kinase (MSK1/2) regulated gene expression in normal and disease states. Biochemistry and Cell Biology, 100(3), 205-218. [Link]

-

Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1099-1108. [Link]

-

Hall, A., Abendroth, J., Bolejack, M. J., Ceska, T., Dell'Aiera, S., Ellis, V., ... & Geraerts, M. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed, 35859861. [Link]

-

Rathod, V., Patel, M., & Patel, K. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19287-19299. [Link]

-

Madame Curie Bioscience Database. (2000-2013). Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation. NCBI Bookshelf. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, Y., Liu, Y., & Li, X. (2019). MSK1 promotes cell proliferation and metastasis in uveal melanoma by phosphorylating CREB. Journal of Cancer, 10(23), 5799. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MSK1 and Nuclear Receptors Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging Roles of the Mitogen and Stress Activated Kinases MSK1 and MSK2 [frontiersin.org]

- 6. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. MSK1 promotes cell proliferation and metastasis in uveal melanoma by phosphorylating CREB - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine-Thiomorpholine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmacophores.[1][2] Its prevalence is largely due to the electron-deficient nature of the 1,3-diazine ring system, which not only facilitates biological interactions but also provides a versatile platform for chemical modification.[1][2][3] When functionalized with a thiomorpholine moiety, the resulting scaffold gains unique physicochemical properties. The thiomorpholine group, a saturated heterocycle, can enhance lipophilicity and introduce a metabolically susceptible sulfur atom, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate.[4]

This guide provides an in-depth examination of the synthesis of 4-(6-chloropyrimidin-4-yl)thiomorpholine, a key intermediate that serves as a launchpad for the creation of diverse compound libraries. We will delve into the core synthetic strategy, provide detailed, field-tested protocols, and explore subsequent derivatization reactions that unlock the full potential of this valuable scaffold.

Part 1: The Core Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The principal strategy for synthesizing the target compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful method relies on the reaction between an electron-deficient aromatic or heteroaromatic ring bearing a suitable leaving group and a nucleophile.

Mechanistic Rationale and Regioselectivity

The starting material of choice is typically 4,6-dichloropyrimidine. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the carbon atoms, particularly at the C4 and C6 positions, highly electrophilic and thus susceptible to nucleophilic attack.[1][5] The chlorine atoms serve as excellent leaving groups.

In this reaction, thiomorpholine, a secondary amine, acts as the nucleophile. The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nitrogen atom of thiomorpholine attacks the electron-deficient C4 (or C6) position of the pyrimidine ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the final substituted product.[6]

For symmetrically substituted 4,6-dichloropyrimidine, the initial mono-substitution can occur at either the C4 or C6 position without preference, as these positions are chemically equivalent.[5][7] The primary challenge is often to control the reaction to favor mono-substitution over di-substitution. This is typically achieved by carefully controlling the stoichiometry of the reactants.

// Reactants Reactants [label="{4,6-Dichloropyrimidine | Thiomorpholine}", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

// Intermediate Intermediate [label="Meisenheimer Complex\n(Addition Intermediate)", shape=ellipse, fillcolor="#FBBC05", color="#202124", fontcolor="#202124"];

// Product Product [label="this compound | HCl", fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

// Base Base [label="Base\n(e.g., K₂CO₃, DIPEA)", shape=box, style="filled, dashed", fillcolor="#EA4335", color="#202124", fontcolor="#FFFFFF"];

// Edges Reactants -> Intermediate [label=" Nucleophilic\n Attack", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Product:m [label=" Elimination\n of Cl⁻", color="#34A853", fontcolor="#34A853"]; Product:h -> Base [label=" Neutralization", style=dashed, color="#EA4335", fontcolor="#EA4335"];

} dot Caption: Core SNAr reaction workflow for synthesis.

Detailed Experimental Protocol: Mono-substitution

This protocol details a robust method for the selective mono-amination of 4,6-dichloropyrimidine. The choice of a non-nucleophilic base and an appropriate solvent is critical for achieving high yields and purity.

Materials and Reagents:

-

4,6-Dichloropyrimidine

-

Thiomorpholine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) in a round-bottom flask, add thiomorpholine (1.0 mmol, 1.0 eq).

-

Scientist's Insight: Using a 1:1 stoichiometry is key to minimizing the formation of the di-substituted byproduct. Anhydrous conditions are crucial to prevent unwanted hydrolysis of the dichloropyrimidine.

-

-

Base Addition: Add anhydrous potassium carbonate (4.0 mmol, 4.0 eq).[6]

-

Scientist's Insight: K₂CO₃ is an effective and economical inorganic base that acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Using a solid base simplifies the workup process compared to liquid amine bases. A slight excess ensures the reaction goes to completion.

-

-

Reaction Conditions: Heat the reaction mixture to 140 °C and stir vigorously.[6]

-

Scientist's Insight: Elevated temperature is necessary to overcome the activation energy for the SNAr reaction. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).[6]

-

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

-

Extraction: Extract the aqueous phase three times with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Table 1: Representative Reaction Optimization Data

| Entry | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ (4) | DMF | 140 | 24 | 60-99[8] |

| 2 | DIPEA (3) | n-BuOH | 100 | 12 | High |

| 3 | Et₃N (3) | ACN | 85 | 12 | Good |

| 4 | NaOH (5) | EtOH | RT | 1 | Variable[6] |

Note: Yields are representative and can vary based on the specific amine and precise conditions.

Part 2: Synthesis of Derivatives - Expanding Chemical Space

The true utility of this compound lies in its capacity as a versatile intermediate. The remaining chlorine atom at the C6 position is a reactive handle for introducing further molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

// Central Intermediate Intermediate [label="this compound", fillcolor="#FBBC05", color="#202124", fontcolor="#202124", width=4];

// Reaction Types Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(Primary/Secondary Amines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other [label="Other Nucleophilic Substitutions\n(e.g., Alkoxides, Thiolates)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Products Prod_Suzuki [label="6-Aryl-Pyrimidine Derivatives", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Prod_Buchwald [label="4,6-Diaminopyrimidine Derivatives", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Prod_Sonogashira [label="6-Alkynyl-Pyrimidine Derivatives", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"]; Prod_Other [label="6-Alkoxy/Thio-Pyrimidine Derivatives", shape=ellipse, style=rounded, fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

// Edges Intermediate -> Suzuki [color="#4285F4", arrowhead=normal]; Intermediate -> Buchwald [color="#EA4335", arrowhead=normal]; Intermediate -> Sonogashira [color="#34A853", arrowhead=normal]; Intermediate -> Other [color="#5F6368", arrowhead=normal];

Suzuki -> Prod_Suzuki [style=dashed, color="#4285F4", arrowhead=none]; Buchwald -> Prod_Buchwald [style=dashed, color="#EA4335", arrowhead=none]; Sonogashira -> Prod_Sonogashira [style=dashed, color="#34A853", arrowhead=none]; Other -> Prod_Other [style=dashed, color="#5F6368", arrowhead=none]; } dot Caption: Key derivatization pathways from the core intermediate.

Suzuki Coupling for C-C Bond Formation

Suzuki coupling is a highly effective method for installing aryl or heteroaryl groups at the C6 position.[9][10] This reaction typically involves a palladium catalyst, a base, and an arylboronic acid or ester.

Generic Protocol:

-

Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Solvent: Add a suitable solvent system, often a mixture like dioxane/water or toluene/ethanol.

-

Reaction: Degas the mixture (e.g., by bubbling with argon) and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). Microwave irradiation can significantly shorten reaction times.[10]

-

Work-up & Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.

Scientist's Insight: The choice of catalyst, ligand, and solvent can be critical and often requires screening to optimize for a specific boronic acid.[10] The reactivity order for halopyrimidines in palladium-catalyzed reactions generally follows C4(6) > C2, which allows for this sequential, regioselective functionalization.[1]

Buchwald-Hartwig Amination for C-N Bond Formation

To synthesize 4,6-disubstituted aminopyrimidines, the second amino group can be introduced via Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly versatile for forming C-N bonds.

Generic Protocol:

-

Setup: Combine the this compound intermediate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Solvent: Use an anhydrous aprotic solvent such as toluene or dioxane.

-

Reaction: Degas the mixture and heat under an inert atmosphere. Reaction temperatures typically range from 80-120 °C.

-

Work-up & Purification: After completion, cool the reaction, quench carefully with water, and perform a standard extractive work-up followed by chromatographic purification.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a foundational and highly reliable process in medicinal chemistry. It provides a robust intermediate that serves as a gateway to a vast chemical space. By leveraging the reactivity of the remaining chlorine atom through powerful cross-coupling methodologies like the Suzuki and Buchwald-Hartwig reactions, researchers can efficiently generate large libraries of diverse molecules. This strategic, two-stage approach—core synthesis followed by parallel derivatization—is instrumental in modern drug discovery programs aimed at developing novel therapeutics.[2][11]

References

-

Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health (NIH). Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

-

Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica. Available at: [Link]

-

Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Survey in Fisheries Sciences. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). Available at: [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

-

Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 11. gsconlinepress.com [gsconlinepress.com]

An In-depth Technical Guide to the Aqueous Solubility of 4-(6-Chloropyrimidin-4-yl)thiomorpholine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility of the heterocyclic compound 4-(6-Chloropyrimidin-4-yl)thiomorpholine. As solubility is a critical determinant of a compound's developability and in vivo performance, this document offers a detailed exploration of both kinetic and thermodynamic solubility assays. The guide is designed to provide researchers, scientists, and drug development professionals with the theoretical framework and practical, step-by-step protocols necessary to conduct these essential experiments. Furthermore, it discusses the key physicochemical properties of this compound and their implications for its solubility profile. The integration of experimental design, causality behind procedural choices, and data interpretation aims to equip the reader with a robust understanding of how to approach the solubility assessment of this and similar compounds in a drug discovery and development setting.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount parameter that significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.[1] Poorly soluble compounds often exhibit low and erratic bioavailability, leading to unpredictable clinical outcomes and posing significant hurdles for formulation development.[2] Therefore, the early and accurate assessment of a compound's solubility is not merely a routine measurement but a critical step in risk mitigation and informed decision-making in the drug discovery pipeline.[3]

This guide focuses on this compound, a heterocyclic compound featuring a chloropyrimidine core linked to a thiomorpholine moiety. The presence of the halogenated pyrimidine suggests potential for various biological activities, while the thiomorpholine group can influence its physicochemical properties, including solubility and metabolic stability.[4] Understanding the aqueous solubility of this specific molecule is essential for any research or development program involving it.

This document will delve into the two primary types of solubility measurements pertinent to drug discovery:

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions and is often employed in high-throughput screening (HTS) settings. It provides a rapid assessment of a compound's propensity to precipitate out of a solution when transitioning from a high-concentration organic solvent stock (typically dimethyl sulfoxide, DMSO) to an aqueous buffer.[5][6]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility, where the solid-state material is in equilibrium with the dissolved form in a given solvent.[5][7] This value is crucial for lead optimization, pre-formulation studies, and understanding the fundamental dissolution behavior of the compound.

By providing detailed, field-proven protocols and explaining the rationale behind each experimental step, this guide aims to serve as a practical resource for scientists working to characterize this compound and advance its potential as a therapeutic agent.

Physicochemical Profile of this compound

A preliminary in silico assessment of this compound provides valuable insights into its expected solubility behavior.

| Property | Predicted Value/Information | Source | Implication for Solubility |

| Molecular Formula | C₈H₁₀ClN₃S | [8] | Provides the basis for molecular weight calculation. |

| Molecular Weight | 215.7 g/mol | [8] | Within the typical range for small molecule drugs. |

| XlogP | 2.0 | [8] | Indicates moderate lipophilicity. Compounds in this range can have a balance of solubility and permeability, but may still present solubility challenges. |

| Hydrogen Bond Donors | 0 | [9] | The absence of hydrogen bond donors may limit interactions with water, potentially reducing aqueous solubility. |

| Hydrogen Bond Acceptors | 5 | [9] | The presence of multiple hydrogen bond acceptors (nitrogen and sulfur atoms) can facilitate interactions with water molecules, which may enhance solubility. |

| Chemical Structure | A pyrimidine ring substituted with a chlorine atom and a thiomorpholine group. | [8] | The planar aromatic pyrimidine ring can contribute to crystal lattice energy, potentially lowering solubility. The thiomorpholine ring adds a degree of conformational flexibility. |

Interpretation: The predicted XlogP of 2.0 suggests that this compound is moderately lipophilic. While not excessively high, this value indicates that the compound may have limited aqueous solubility. The presence of multiple hydrogen bond acceptors is a favorable feature for solubility, but the lack of hydrogen bond donors and the planar aromatic system could counteract this effect. Based on this profile, experimental determination of its solubility is essential.

Experimental Determination of Kinetic Solubility

Kinetic solubility is a high-throughput method used for the rapid assessment of a large number of compounds in early drug discovery.[10] The assay measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Principle of the Kinetic Solubility Assay

The underlying principle of the kinetic solubility assay is to challenge the compound with a sudden change in solvent environment, mimicking the conditions it might experience in some in vitro assays. A high-concentration stock solution of the compound in DMSO is prepared and then diluted into an aqueous buffer (e.g., Phosphate Buffered Saline, PBS). If the compound's solubility in the aqueous buffer is exceeded, it will precipitate out of the solution. The concentration of the compound remaining in the supernatant after a defined incubation period is then determined, typically by UV-Vis spectrophotometry or LC-MS.

Step-by-Step Protocol for Kinetic Solubility Determination

This protocol is designed for a 96-well plate format to allow for higher throughput.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate Buffered Saline (PBS), pH 7.4 (see Appendix for preparation)

-

96-well microplates (polypropylene for sample preparation, UV-transparent for analysis if using a plate reader)

-

Multichannel pipettes

-

Plate shaker

-

Centrifuge with a plate rotor

-

UV-Vis microplate reader or LC-MS system

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.

-

-

Serial Dilution in DMSO (Optional, for a concentration range):

-

In a 96-well plate, perform serial dilutions of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

-

-

Addition to Aqueous Buffer:

-

In a separate 96-well polypropylene plate, add 198 µL of PBS (pH 7.4) to each well.

-

Using a multichannel pipette, add 2 µL of the DMSO stock solutions (from step 1 or 2) to the corresponding wells containing PBS. This results in a 1:100 dilution and a final DMSO concentration of 1%. The highest test concentration will be 100 µM.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or 37°C) for 1-2 hours on a plate shaker. This allows time for precipitation to occur.

-

-

Separation of Precipitate:

-

Centrifuge the plate at a high speed (e.g., 3000 x g) for 10-15 minutes to pellet any precipitated compound.

-

-

Quantification of Soluble Compound:

-

Carefully transfer a known volume of the supernatant (e.g., 100 µL) to a UV-transparent 96-well plate.

-

Using a UV-Vis Plate Reader:

-